6-Keto prostaglandin F1alpha-D4
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Overview
Description
6-Keto prostaglandin F1alpha-D4 is a deuterated analog of a prostaglandin derivative. This compound is characterized by the presence of deuterium atoms at specific positions, which can be used to study metabolic pathways and reaction mechanisms due to the isotope effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Keto prostaglandin F1alpha-D4 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of a cyclopentane ring, followed by the introduction of hydroxyl groups and the formation of the heptanoic acid chain. Deuterium atoms are introduced using deuterated reagents under controlled conditions to ensure selective incorporation.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation with deuterium gas, or the use of deuterated solvents and reagents. The process is optimized to achieve high yields and purity, with careful control of reaction parameters to ensure the selective incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
6-Keto prostaglandin F1alpha-D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
6-Keto prostaglandin F1alpha-D4 has several scientific research applications:
Chemistry: Used to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of prostaglandin derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of deuterated compounds for various applications.
Mechanism of Action
The mechanism of action of 6-Keto prostaglandin F1alpha-D4 involves its interaction with specific molecular targets, such as enzymes involved in prostaglandin metabolism. The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into the role of hydrogen atoms in these processes.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E1: A naturally occurring prostaglandin with similar structural features.
13,14-dihydro Prostaglandin E1-d4: A deuterated analog with four deuterium atoms.
Uniqueness
6-Keto prostaglandin F1alpha-D4 is unique due to the specific positions of the deuterium atoms, which can provide distinct insights into reaction mechanisms and metabolic pathways compared to other similar compounds.
Properties
IUPAC Name |
3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16-,17-,18-,19+/m1/s1/i5D2,6D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-OEMVSLHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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